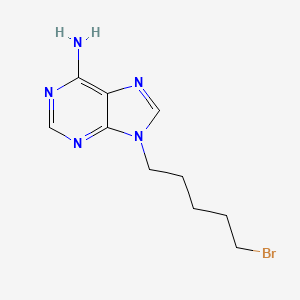
9-(5-Bromopentyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Bromopentyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
The synthesis of 9-(5-Bromopentyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a bromopentyl halide. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 5-bromopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like cesium carbonate to facilitate the substitution reaction .
Chemical Reactions Analysis
9-(5-Bromopentyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.
Common reagents used in these reactions include bases like cesium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(5-Bromopentyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives, which can be useful in various chemical studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 9-(5-Bromopentyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The bromopentyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
9-(5-Bromopentyl)-9H-purin-6-amine can be compared to other purine derivatives, such as:
9-(5-Chloropentyl)-9H-purin-6-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
9-(5-Iodopentyl)-9H-purin-6-amine: Contains an iodine atom, which can further influence its chemical behavior and applications.
9-(5-Fluoropentyl)-9H-purin-6-amine: The fluorine atom can significantly alter the compound’s properties, making it useful for different applications
Properties
CAS No. |
81792-13-4 |
|---|---|
Molecular Formula |
C10H14BrN5 |
Molecular Weight |
284.16 g/mol |
IUPAC Name |
9-(5-bromopentyl)purin-6-amine |
InChI |
InChI=1S/C10H14BrN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |
InChI Key |
DGOAQXCGAWUKOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















